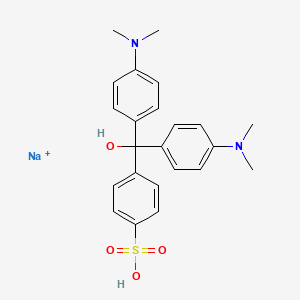
Acid dye carbinol base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid dye carbinol base is a type of dye that belongs to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. Acid dyes are water-soluble and contain acidic groups such as sulfonic acid or carboxylic acid, which help them bind to the fibers. The carbinol base form of these dyes is an intermediate state that can be converted into the final dye form through various chemical reactions.
Preparation Methods
The preparation of acid dye carbinol base involves several synthetic routes and reaction conditions. One common method is the reaction of aromatic amines with aldehydes or ketones to form Schiff bases, which are then reduced to form the carbinol base. For example, the reaction of 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone) with ammonium chloride and zinc chloride at high temperatures can produce the carbinol base . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acid dye carbinol base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the carbinol base can be oxidized to form the corresponding dye salt, which can then be used for dyeing purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include the final dye form and various by-products.
Scientific Research Applications
Acid dye carbinol base has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various dyes and pigments. In biology, it is used as a staining agent for microscopy and histology. In medicine, it is used in diagnostic tests and as a marker for certain biological processes. In industry, it is used for dyeing textiles, leather, and paper . The versatility of this compound makes it a valuable compound for many different fields of research and application.
Mechanism of Action
The mechanism of action of acid dye carbinol base involves its interaction with the target fibers or tissues. The acidic groups in the dye molecule form ionic bonds with the basic groups in the fibers, resulting in strong attachment and vibrant coloration . The molecular targets and pathways involved in this process include the amino groups in the protein fibers and the ionic interactions between the dye and the fiber.
Comparison with Similar Compounds
Acid dye carbinol base can be compared with other similar compounds such as basic dyes, direct dyes, and reactive dyes. Unlike basic dyes, which are cationic and bind to anionic sites on the fibers, acid dyes are anionic and bind to cationic sites. Direct dyes are also water-soluble but do not require acidic conditions for dyeing, while reactive dyes form covalent bonds with the fibers, resulting in higher wash fastness . The unique properties of this compound, such as its strong ionic interactions and vibrant colors, make it a preferred choice for certain applications.
Properties
CAS No. |
6362-29-4 |
|---|---|
Molecular Formula |
C23H26N2NaO4S+ |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |
InChI Key |
OQHQVLMYTNIEPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















